3-(Propan-2-yl)benzene-1-sulfonamide

Description

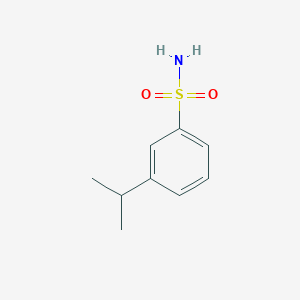

3-(Propan-2-yl)benzene-1-sulfonamide is a substituted benzene sulfonamide featuring an isopropyl group (-CH(CH₃)₂) at the 3-position of the aromatic ring (Figure 1). This compound serves as a structural motif in pharmaceutical agents, such as gefapixant (a purinergic receptor antagonist), where it is part of a more complex scaffold . The sulfonamide group (-SO₂NH₂) confers hydrogen-bonding capabilities, making it relevant in drug design for targeting enzymes or receptors.

Structure

2D Structure

Properties

IUPAC Name |

3-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(2)8-4-3-5-9(6-8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWXZHIYRPWHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632225 | |

| Record name | 3-(Propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123045-56-7 | |

| Record name | 3-(Propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism:

-

Nucleophilic Addition : A Grignard reagent (e.g., isopropylmagnesium bromide) reacts with t-BuONSO, forming a sulfinamide intermediate.

-

Rearrangement : The intermediate undergoes an N→S oxygen migration, generating a sulfonimidate ester anion.

-

Elimination and Quenching : Isobutene is eliminated, yielding a sulfonamide anion, which is protonated during workup to produce the final product.

This method achieves yields exceeding 85% under mild conditions (−78°C to room temperature) and avoids harsh acidic or basic environments. Its versatility extends to alkyl and aryl substrates, making it suitable for scalable production.

Catalytic Methods for Enhanced Efficiency

Recent patents highlight the use of Lewis acid catalysts to improve reaction kinetics and selectivity. Hafnium tetrachloride (HfCl₄) and zirconium tetrachloride (ZrCl₄) have shown efficacy in facilitating the coupling of benzenesulfonamide with tert-butylating agents.

Example Protocol:

-

Catalyst : HfCl₄ (3 wt% relative to benzenesulfonamide).

-

Solvent : N-methylpyrrolidone (NMP).

-

Conditions : Reflux at 150°C for 12–24 hours.

This approach addresses steric hindrance from the isopropyl group by leveraging the electron-withdrawing nature of the sulfonamide moiety, which stabilizes transition states and enhances reaction rates.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Classical Sulfonation | H₂SO₄, 100–150°C, 24h | 60–70% | Low-cost reagents | Poor regioselectivity, multiple steps |

| Sulfinylamine Reagent | t-BuONSO, Grignard, −78°C to RT | 85–90% | High selectivity, one-pot synthesis | Requires anhydrous conditions |

| Catalytic (HfCl₄) | HfCl₄, NMP, 150°C | 95–98% | Industrial scalability, high purity | High energy input, specialized catalyst |

Industrial-Scale Considerations

For large-scale production, the catalytic method using HfCl₄ in NMP is preferred due to its high yield and minimal waste. Key optimizations include:

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-(Propan-2-yl)benzene-1-sulfonamide has shown promise in the field of medicinal chemistry due to its structural characteristics that allow it to interact with biological targets.

- Antimicrobial Activity : This compound has been investigated for its potential to inhibit bacterial growth. Sulfonamides are known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus acting as competitive inhibitors. Studies have indicated that derivatives of this compound can exhibit varying degrees of antibacterial activity against gram-positive and gram-negative bacteria .

- Anti-inflammatory Properties : The sulfonamide group is associated with anti-inflammatory effects. Research suggests that compounds in this class can inhibit the production of inflammatory mediators, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Biological Research

In biological studies, this compound serves as a useful probe in enzyme interaction studies.

- Enzyme Inhibition Studies : The compound can be utilized to explore enzyme mechanisms by acting as an inhibitor in biochemical assays. Its ability to mimic natural substrates allows researchers to study enzyme kinetics and binding interactions.

Industrial Applications

In addition to its medicinal uses, this compound has applications in the chemical industry.

- Intermediate in Synthesis : This compound is employed as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its functional groups facilitate further chemical modifications that are valuable in producing complex organic molecules .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives, including this compound, against a panel of bacterial strains. Results indicated that certain modifications enhanced antimicrobial activity significantly compared to traditional sulfonamides.

Case Study 2: Anti-inflammatory Mechanism

Research conducted at a leading pharmaceutical institute investigated the anti-inflammatory mechanism of sulfonamides. The study found that this compound effectively inhibited cyclooxygenase enzymes, which play a crucial role in the inflammatory response, thereby reducing inflammation markers in vitro.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Substituent Variations and Molecular Properties

The following table compares 3-(propan-2-yl)benzene-1-sulfonamide with structurally related sulfonamides, highlighting substituent positions, molecular weights, and key functional groups:

Notes:

- The position and nature of substituents significantly influence solubility, bioavailability, and target affinity.

- The amino group in 3-amino-4-methyl-N-[3-(propan-2-yl)phenyl]benzene-1-sulfonamide may facilitate interactions with acidic residues in biological targets .

Spectroscopic and Structural Insights

- 13C-NMR Data: In compound 19 (4-({2-[N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(sulfamoylphenyl)amino]propanamide)), pyrrole ring carbons resonate at 10.91 ppm and 126.69 ppm, demonstrating the impact of electron-withdrawing groups on chemical shifts .

- X-ray Crystallography: SHELX software is widely used for refining sulfonamide structures, though disorder in solvent molecules (e.g., in 3-(1H-indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid) may require computational corrections .

Key Findings and Limitations

- Data Gaps : Molecular weights in some sources (e.g., ) conflict with theoretical calculations, suggesting possible typographical errors.

Biological Activity

3-(Propan-2-yl)benzene-1-sulfonamide, also known as isopropylbenzenesulfonamide, is an organic compound characterized by a sulfonamide group attached to a benzene ring with an isopropyl substituent. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) enzymes and its antibacterial properties.

Inhibition of Carbonic Anhydrase

Research indicates that this compound acts as an inhibitor of carbonic anhydrase enzymes . These enzymes are crucial for various physiological processes, including acid-base balance and fluid secretion. The compound's structural features allow it to effectively interact with the active site of these enzymes, suggesting potential therapeutic applications in conditions such as glaucoma and edema .

Antibacterial Properties

Sulfonamides, including this compound, are recognized for their antibacterial properties , primarily due to their ability to inhibit bacterial folic acid synthesis. This mechanism underlies the action of many antibiotics in this class. The specific interactions of this compound with bacterial enzymes could lead to the development of targeted antibacterial therapies.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals unique features and biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Aminobenzenesulfonamide | Structure | Broad-spectrum antibacterial activity |

| 4-Isopropylbenzenesulfonamide | Structure | Enhanced lipophilicity leading to better membrane permeability |

| 4-Fluorobenzenesulfonamide | Structure | Increased potency against specific bacterial strains |

While many sulfonamides exhibit broad antibacterial properties, the unique combination of the isopropyl group and the sulfonamide moiety in this compound allows it to target specific enzymes like carbonic anhydrase effectively, potentially leading to fewer side effects compared to broader-spectrum antibiotics .

Case Studies and Experimental Findings

Several studies have highlighted the biological activity of sulfonamides:

- Cardiovascular Effects : A study evaluated the effects of benzenesulfonamides on perfusion pressure using isolated rat heart models. It was found that certain derivatives could influence coronary resistance, indicating potential cardiovascular applications .

- Carbonic Anhydrase Inhibition : Research has shown that specific derivatives of benzenesulfonamides exhibit significant inhibition of human carbonic anhydrases (hCA), with some compounds demonstrating high binding affinity and selectivity for particular enzyme isoforms .

Q & A

Q. What are the standard laboratory synthesis methods for 3-(Propan-2-yl)benzene-1-sulfonamide?

The compound is typically synthesized via nucleophilic substitution, where benzene-1-sulfonyl chloride reacts with isopropylamine. The reaction is conducted under an inert atmosphere (e.g., nitrogen) in anhydrous solvents such as dichloromethane or chloroform. A base like triethylamine is often added to neutralize HCl byproducts. Purification involves recrystallization using ethanol/water mixtures or column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane eluent. Yields typically range from 75–90% under optimized conditions .

Q. How is the structure of this compound confirmed post-synthesis?

Key spectroscopic methods include:

- ¹H NMR : Characteristic peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet for CH₃; δ 2.8–3.1 ppm, septet for CH) and sulfonamide protons (δ 5.1–5.3 ppm, broad singlet for NH₂).

- FT-IR : Strong S=O symmetric/asymmetric stretches at 1150–1350 cm⁻¹ and N-H bends near 3300 cm⁻¹.

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 215.3 (exact mass depends on isotopic pattern).

Cross-validation with elemental analysis (C, H, N, S) ensures purity (>98%) .

Q. What purification strategies are effective for isolating high-purity this compound?

Recrystallization is preferred for bulk purification: dissolve the crude product in hot ethanol (60–70°C), filter, and cool to 4°C for crystallization. For trace impurities, column chromatography with a 1:3 ethyl acetate/hexane gradient achieves >99% purity. Solubility tests in DMSO or acetonitrile guide solvent selection for large-scale workflows .

Advanced Research Questions

Q. What mechanistic insights explain the sulfonamide bond formation in this compound?

The reaction proceeds via a two-step mechanism:

Nucleophilic attack : Isopropylamine’s lone pair attacks the electrophilic sulfur in benzene-1-sulfonyl chloride, forming a tetrahedral intermediate.

Elimination : HCl is expelled, stabilizing the sulfonamide bond.

Kinetic studies using in situ IR or HPLC monitoring reveal pseudo-first-order dependence on amine concentration. Solvent polarity (e.g., dichloromethane vs. DMF) significantly impacts reaction rates .

Q. How can researchers investigate interactions between this compound and biological targets?

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) and stoichiometry by quantifying heat changes during ligand-protein interactions.

- Surface Plasmon Resonance (SPR) : Monitors real-time binding kinetics (ka, kd) using immobilized target proteins.

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses in enzyme active sites, validated by mutational analysis (e.g., alanine scanning) .

Q. What experimental protocols assess the compound’s stability under varying pH and temperature conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen (25–400°C) identifies decomposition temperatures.

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC quantification (C18 column, acetonitrile/water + 0.1% TFA).

- Photodegradation : Expose to UV light (254 nm) and monitor degradation via LC-MS/MS .

Q. Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate variables (solvent, temperature, stoichiometry) for yield maximization .

- Analytical Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

- Biological Assays : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.